

## (S)-Coriolic acid CAS number and synonyms

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Compound of Interest					
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An In-Depth Technical Guide to (S)-Coriolic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-Coriolic acid**, including its chemical identity, biological activities with a focus on its anti-cancer properties, and its role as a signaling molecule. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and drug development efforts.

## **Chemical Identity**

**(S)-Coriolic acid**, a monohydroxy fatty acid derived from the metabolism of linoleic acid, is a significant intracellular signaling agent.[1][2]

CAS Number: 29623-28-7[1][3][4]

#### Synonyms:

- 13(S)-HODE (13(S)-Hydroxy-9,11-octadecadienoic acid)
- (9Z,11E,13S)-13-hydroxy-9,11-octadecadienoic acid
- L-13-Hydroxy-cis-9,trans-11-octadecadienoic acid

## **Biological Activity and Quantitative Data**



**(S)-Coriolic acid** exhibits a range of biological activities, notably as an endogenous ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARy), playing a role in cell proliferation and differentiation. It has also been identified as a potent against breast cancer stem cells (BCSCs).

## **Quantitative Analysis of Anti-Cancer Effects**

The cytotoxic and pro-apoptotic effects of **(S)-Coriolic acid** have been quantified in breast cancer cell lines.

Cell Line	Assay	Parameter	Value	Reference
MDA-MB-231	Cell Viability (MTS Assay)	IC50 (24h)	289.3 μΜ	
MCF-7	Cell Viability (MTS Assay)	IC50 (24h)	386.9 μM	
MDA-MB-231	Apoptosis (Flow Cytometry)	% Early Apoptosis (150 μΜ)	5.1% (from 1.8% control)	
MDA-MB-231	Apoptosis (Flow Cytometry)	% Late Apoptosis (150 μM)	39.6% (from 5.7% control)	-
MDA-MB-231	BCSC Population (Flow Cytometry)	% CD44high/CD24l ow cells (200 μM)	66.3% (from 94.0% control)	

## **Experimental Protocols**

Detailed methodologies for key experiments investigating the biological effects of **(S)-Coriolic** acid are provided below.

#### **Mammosphere Formation Assay**

This assay is used to assess the self-renewal capacity of cancer stem cells.

Materials:



- Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
- DMEM/F12 medium
- B27 supplement
- EGF (Epidermal Growth Factor)
- bFGF (basic Fibroblast Growth Factor)
- Penicillin/Streptomycin
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- · Ultra-low attachment plates
- (S)-Coriolic acid

#### Procedure:

- Cell Preparation: Culture breast cancer cells to 70-80% confluency. Wash the cells twice with PBS and detach them using Trypsin-EDTA.
- Single-Cell Suspension: Neutralize trypsin with serum-containing medium and centrifuge the
  cells. Resuspend the pellet in mammosphere culture medium (DMEM/F12, B27, EGF, bFGF,
  Penicillin/Streptomycin) to obtain a single-cell suspension. A cell strainer may be used to
  remove clumps.
- Plating: Seed the single cells in ultra-low attachment 6-well plates at a density of 500-4,000 cells/cm<sup>2</sup>.
- Treatment: Add **(S)-Coriolic acid** at the desired concentrations to the wells.
- Incubation: Incubate the plates at 37°C in a 5% CO<sub>2</sub> incubator for 5-10 days, allowing mammospheres to form.



 Quantification: Count the number of mammospheres with a diameter greater than a specified size (e.g., 40 μm) under a microscope. The mammosphere formation efficiency (MFE) can be calculated as: (Number of mammospheres / Number of cells seeded) x 100%.

# Apoptosis Assay via Flow Cytometry (Annexin V Staining)

This method quantifies the extent of apoptosis induced by **(S)-Coriolic acid**.

#### Materials:

- Breast cancer cells
- (S)-Coriolic acid
- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI)
- · Binding Buffer
- PBS
- Flow cytometer

#### Procedure:

- Cell Treatment: Seed breast cancer cells and treat them with the desired concentrations of (S)-Coriolic acid for the specified duration.
- Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
- Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.



 Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence.

## **PPARy Activation Reporter Assay**

This assay measures the ability of (S)-Coriolic acid to activate the PPARy receptor.

#### Materials:

- A cell line engineered to express a PPARy-responsive reporter gene (e.g., a luciferase or β-lactamase reporter driven by a promoter with PPAR response elements).
- (S)-Coriolic acid
- Positive control (e.g., Rosiglitazone)
- Cell culture medium and reagents
- Lysis buffer and substrate for the reporter enzyme

#### Procedure:

- Cell Plating: Plate the reporter cell line in a multi-well plate.
- Ligand Treatment: Treat the cells with various concentrations of (S)-Coriolic acid, a positive control, and a vehicle control.
- Incubation: Incubate the cells for a sufficient period to allow for gene expression (typically 18-24 hours).
- Cell Lysis: Lyse the cells to release the reporter enzyme.
- Signal Detection: Add the appropriate substrate and measure the reporter signal (e.g., luminescence or fluorescence) using a plate reader.
- Data Analysis: Normalize the reporter signal to a control for cell viability if necessary. Plot the dose-response curve and determine the EC50 value.



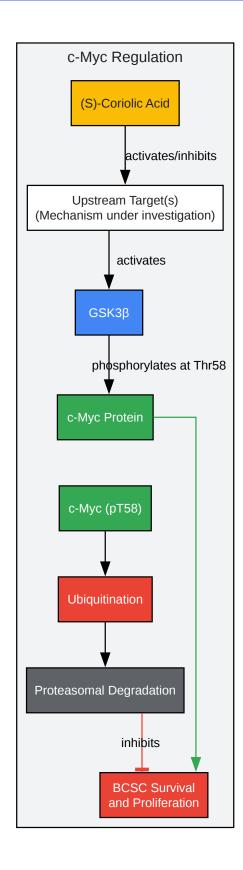
## **Signaling Pathways**

(S)-Coriolic acid exerts its biological effects through the modulation of key signaling pathways.

### **Downregulation of c-Myc in Breast Cancer Stem Cells**

**(S)-Coriolic acid** has been shown to suppress the survival of breast cancer stem cells by downregulating the c-Myc oncogene. The degradation of c-Myc is a tightly regulated process involving a series of phosphorylation and dephosphorylation events.





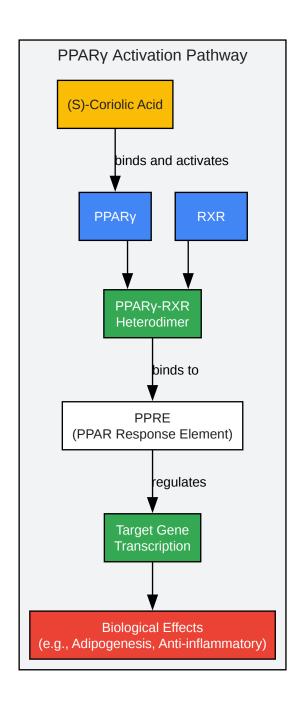
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Caption: (S)-Coriolic acid-induced downregulation of c-Myc in BCSCs.



### **Activation of the PPARy Signaling Pathway**

As an endogenous ligand, **(S)-Coriolic acid** binds to and activates PPARy, a nuclear receptor that regulates gene expression involved in lipid metabolism, adipogenesis, and inflammation.



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Caption: Activation of the PPARy signaling pathway by (S)-Coriolic acid.



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